molecular formula C26H24FN3O B2455906 1-(3,5-dimethylphenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 847397-09-5

1-(3,5-dimethylphenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2455906
CAS No.: 847397-09-5
M. Wt: 413.496
InChI Key: HNBFGJPNCJMGLW-UHFFFAOYSA-N
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Description

1-(3,5-dimethylphenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core substituted with a dimethylphenyl group and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethylphenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate amine and carbonyl precursors under acidic or basic conditions.

    Introduction of the Dimethylphenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Attachment of the Benzimidazole Moiety: This can be done via nucleophilic substitution reactions where the benzimidazole ring is introduced using suitable halogenated intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethylphenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to modify the aromatic rings or the benzimidazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated intermediates and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3,5-dimethylphenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylphenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-dimethylphenyl)pyrrolidin-2-one: Lacks the benzimidazole moiety, making it less versatile in biological applications.

    4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one: Lacks the dimethylphenyl group, which may affect its chemical reactivity and biological activity.

Uniqueness

1-(3,5-dimethylphenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O/c1-17-11-18(2)13-21(12-17)29-16-20(14-25(29)31)26-28-23-9-5-6-10-24(23)30(26)15-19-7-3-4-8-22(19)27/h3-13,20H,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBFGJPNCJMGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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